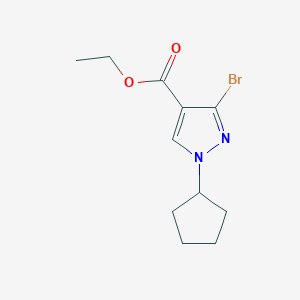

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then treated with ethyl bromoacetate and a base to yield the desired pyrazole derivative . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the cyclopentyl group, which may affect its reactivity and biological activity.

6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another heterocyclic compound with potential anticancer and anti-inflammatory properties.

1,3,5-trisubstituted-1H-pyrazoles: These compounds have different substitution patterns, which can influence their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H15BrN2O2 |

| Molecular Weight | 287.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | PBOMPJRZSBRUDA-UHFFFAOYSA-N |

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

This compound primarily acts through its interactions with specific enzymes and receptors. It has been shown to function as an enzyme inhibitor , particularly in the context of kinase inhibition, which is critical for regulating cell proliferation and survival.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, including CDK1 and CDK2. For instance, related pyrazole derivatives have demonstrated sub-micromolar IC50 values against cancer cell lines such as MCF7 and HeLa, suggesting that this compound may possess similar properties .

Anticancer Properties

Several studies have highlighted the potential anticancer activity of pyrazole derivatives. This compound could be effective against various cancer types due to its ability to induce cell cycle arrest and apoptosis in cancer cells. For example, related compounds have shown the ability to arrest the cell cycle at the G2/M phase and induce apoptosis through mitochondrial pathways .

Neurological Applications

The compound's interaction with muscarinic acetylcholine receptors suggests potential applications in treating neurological disorders. Research indicates that modulation of these receptors can influence conditions such as Alzheimer's disease and schizophrenia . The ability of this compound to act as an allosteric modulator may provide therapeutic avenues for managing these diseases.

Case Study: Kinase Inhibition

In a study evaluating substituted pyrazoles, this compound was assessed for its kinase inhibitory properties. It exhibited promising results against CDK2 with IC50 values comparable to leading inhibitors in the field. The mechanism involved binding to the ATP site of the kinase, thereby inhibiting its activity and leading to reduced cell proliferation in treated cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds highlights the unique properties of this compound:

| Compound | IC50 (µM) against MCF7 | Mechanism of Action |

|---|---|---|

| This compound | TBD | Kinase inhibition |

| Ethyl 3-bromo-1H-pyrazole-4-carboxylate | Lacks cyclopentyl group | Reduced reactivity and biological activity |

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | TBD | Anticancer and anti-inflammatory properties |

Properties

Molecular Formula |

C11H15BrN2O2 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

ethyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H15BrN2O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

PBOMPJRZSBRUDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)C2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.